Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyrazin-2-yl group and at the 5-position with an ethyl carboxylate moiety. Notably, the pyrazine ring introduces aromatic nitrogen atoms, which may enhance intermolecular interactions in biological systems.
Its CAS registry number is 1105190-97-3 .
Properties
IUPAC Name |
ethyl 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-2-15-9(14)8-12-7(13-16-8)6-5-10-3-4-11-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJXMBZGNOWSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate, a comparative analysis with structurally analogous 1,2,4-oxadiazole derivatives is provided below. Key differences in substituents, molecular properties, and applications are highlighted.
Structural and Molecular Comparisons
Key Observations
Substituent Effects: Pyrazine vs. Fluorinated Derivatives: Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate incorporates fluorine atoms, which may improve metabolic stability and lipophilicity in drug design .
Physical Properties :
- The cyclopentyl derivative (PK01793E-2) is a colorless liquid, whereas other analogs (e.g., tert-butyl, isopropyl) lack reported physical state data .
Synthetic Accessibility :
- Multi-component cycloadditions (e.g., using aldehydes, urea, and acetonyl precursors) are common for synthesizing 5-substituted 1,2,4-oxadiazoles .
- Patents describe related compounds synthesized via sequential functionalization, such as coupling pyrazine intermediates with oxadiazole cores .
Applications: Pharmaceutical Potential: Fluorinated and pyrazine-containing derivatives are prominent in patent literature, suggesting roles as intermediates in kinase inhibitors or antimicrobial agents . Safety Profiles: Data on acute toxicity, carcinogenicity, or ecotoxicity are scarce for most analogs, highlighting a research gap .
Research Findings and Data Gaps
- Bioactivity : Pyrazine-containing oxadiazoles may exhibit unique binding affinities due to their nitrogen-rich structure, though specific studies on the target compound are absent in the provided evidence.
- Stability: The cyclopentyl analog’s stability under normal conditions contrasts with the pyrazine derivative’s unknown degradation profile .
Biological Activity
Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of approximately 220.19 g/mol. The compound features a pyrazine ring fused with an oxadiazole moiety, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions that include the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carboxylic acids.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and pyrazine moieties exhibit promising antimicrobial activity . For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains by inhibiting essential enzymes or disrupting metabolic pathways within microorganisms.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Studies on related oxadiazole derivatives have demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms such as the generation of reactive oxygen species (ROS) and the activation of mitochondrial apoptotic pathways .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis suggests that modifications to the oxadiazole ring can enhance biological activity. For example, the presence of electron-donating groups on the aromatic ring has been correlated with increased cytotoxicity against various cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was effective in inhibiting bacterial growth at concentrations ranging from 10 to 100 µg/mL.
- Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound could reduce cell viability in HepG2 liver cancer cells with an IC50 value of approximately 35 µM. This indicates a moderate level of cytotoxicity compared to standard chemotherapeutic agents .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains pyrazine and oxadiazole rings | Antimicrobial, anticancer |
| Ethyl 2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole)thiazol-4-yl)acetate | Incorporates thiazole; known for antibacterial properties | Effective against Mycobacterium tuberculosis |
| Benzimidazole Derivatives | Exhibits various biological activities | Broad-spectrum antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
